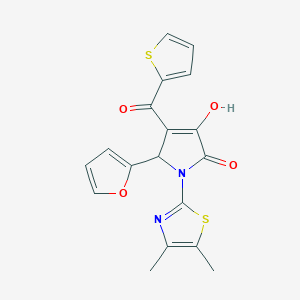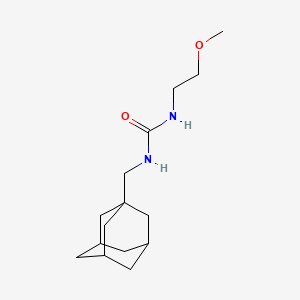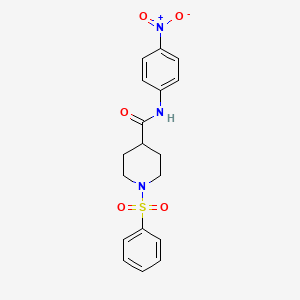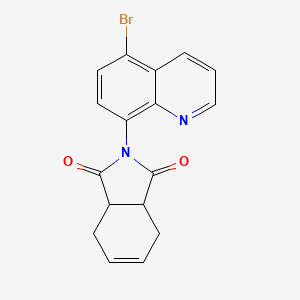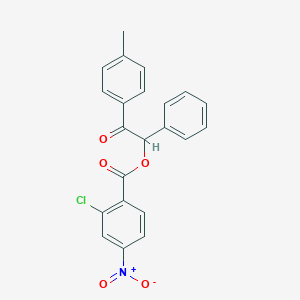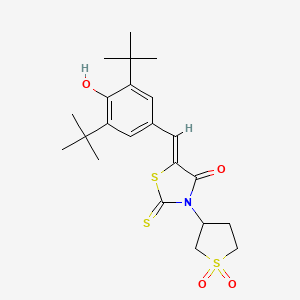
5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to the one often involves the condensation of thioglycolic acid with derivatives of aldehydes, particularly those with sterically hindered phenyl groups. For example, a series of 2,3-disubstituted thiazolidin-4-ones containing 4-hydroxy-3,5-di(tert-butyl)phenyl groups were synthesized through condensation reactions. This method highlights the complexity and specificity required in the synthesis of such compounds (Silin, Kelarev, & Abu-Ammar, 2012).
Molecular Structure Analysis
The molecular structure of thiazolidinone compounds is characterized by X-ray crystallography, revealing intricate details such as hydrogen bonding patterns and overall three-dimensional arrangements. For example, studies on similar compounds have shown that hydrogen bonds and π-π stacking interactions play a crucial role in stabilizing their crystal structure, which is vital for understanding the reactivity and properties of these molecules (Delgado et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of thiazolidinone derivatives involves interactions with various reagents to form new compounds. For instance, Knoevenagel condensation reactions have been used to synthesize novel derivatives, showcasing the versatility of these compounds in chemical synthesis. Such reactions highlight the compound's role as a precursor in synthesizing a wide range of substances with potential biological activities (Pejović et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are determined by their molecular structure. The arrangement of atoms and the presence of specific functional groups influence these properties, which are crucial for their application in various fields.
Chemical Properties Analysis
Thiazolidinone derivatives exhibit a range of chemical properties, including antioxidant, antimicrobial, and potentially anti-inflammatory activities. These properties are attributed to the structural features of the compounds, such as the presence of tert-butyl groups and the thiazolidinone ring. Investigations into their anti-inflammatory potential have shown promising results, indicating the therapeutic potential of these compounds in treating inflammation-related disorders (Almeida et al., 2020).
Propiedades
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4S3/c1-21(2,3)15-9-13(10-16(18(15)24)22(4,5)6)11-17-19(25)23(20(28)29-17)14-7-8-30(26,27)12-14/h9-11,14,24H,7-8,12H2,1-6H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSICDZFFNVKSA-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



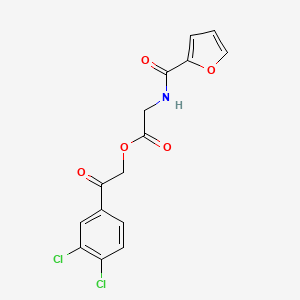
![5-[2-(4-bromophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4012665.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4012669.png)
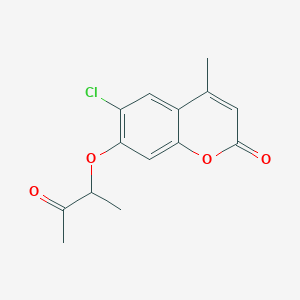
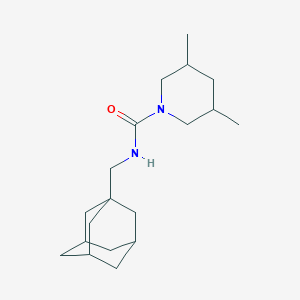
![2-(4-ethylphenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4012696.png)

![4-chloro-N-(2-nitrophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4012708.png)

